Product packaging for 1-(4-FLUOROBENZOYL)-1H-1,3-BENZODIAZOLE(Cat. No.:)

1-(4-FLUOROBENZOYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5696889
M. Wt: 240.23 g/mol
InChI Key: QOOOIURGGPOPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Fluorobenzoyl)-1H-1,3-benzodiazole is a chemical compound of interest in scientific research, particularly within the field of heterocyclic chemistry. The structure combines a 1,3-benzodiazole core with a 4-fluorobenzoyl substituent, a configuration that is structurally analogous to privileged scaffolds in medicinal chemistry . Benzimidazole and related diazole derivatives are extensively investigated for their diverse pharmacological properties, including potential as antimicrobial, antiviral, and anticancer agents . The incorporation of a fluorine atom is a common strategy in drug design, as it can influence a molecule's acidity, lipophilicity, and metabolic stability, thereby modifying its interaction with biological targets . Research on similar fluorinated heterocycles indicates potential applications in studying σ-hole interactions, such as hydrogen and chalcogen bonding, which are crucial in anion binding and supramolecular chemistry . This suggests that this compound could serve as a valuable building block for developing new chemical entities or as a tool for probing biochemical pathways. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9FN2O B5696889 1-(4-FLUOROBENZOYL)-1H-1,3-BENZODIAZOLE

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzimidazol-1-yl-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-11-7-5-10(6-8-11)14(18)17-9-16-12-3-1-2-4-13(12)17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOOIURGGPOPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 4 Fluorobenzoyl 1h 1,3 Benzodiazole

Strategic Retrosynthesis of the 1-(4-FLUOROBENZOYL)-1H-1,3-BENZODIAZOLE Framework

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The most apparent disconnection is the amide bond (an N-C(O) bond), which is a common and reliable transformation. This primary disconnection breaks the target molecule into two key precursors: benzimidazole (B57391) and an activated derivative of 4-fluorobenzoic acid, such as 4-fluorobenzoyl chloride.

A further retrosynthetic step can be applied to the benzimidazole ring itself. The C-N bonds within the imidazole (B134444) portion can be disconnected, leading back to the fundamental building block, o-phenylenediamine (B120857), and a one-carbon electrophile, typically formic acid or one of its derivatives. This two-step retrosynthetic pathway outlines the most conventional and widely practiced approach to synthesizing N-acylated benzimidazoles, involving the initial formation of the heterocyclic ring followed by its N-acylation.

Direct and Indirect Synthetic Approaches to N-Acylated Benzimidazoles

The synthesis of the target compound can be achieved through a sequence of reactions that first build the benzimidazole core and then append the acyl group, or through more integrated strategies.

Condensation Reactions for Benzimidazole Ring Formation

The formation of the benzimidazole ring is most traditionally accomplished through the condensation of o-phenylenediamines with carboxylic acids or their derivatives. sid.ir This method, often requiring acidic conditions and heat, is a robust and well-documented route to a wide array of 2-substituted benzimidazoles. sid.irnih.gov For the synthesis of the parent benzimidazole ring needed for the target molecule, o-phenylenediamine is typically condensed with formic acid. youtube.com

Alternative one-carbon sources include aldehydes, which undergo condensation with o-phenylenediamine followed by an oxidative cyclization step. sid.irsphinxsai.com Various catalytic systems have been developed to make these condensation reactions more efficient and environmentally benign. nanobioletters.comnih.govijrar.org

Introduction of the 4-Fluorobenzoyl Moiety via Acylation Reactions

Once benzimidazole is formed, the 4-fluorobenzoyl group is introduced via an N-acylation reaction. The most common method involves treating benzimidazole with 4-fluorobenzoyl chloride in the presence of a base. The base, such as triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid byproduct. The reaction is typically conducted in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.

Alternatively, 4-fluorobenzoic acid itself can be used as the acylating agent, though it requires activation. Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate the amide bond formation. researchgate.net Research has also explored the use of N-acylbenzotriazoles as effective acylating agents, which can be particularly useful when the corresponding acid chlorides are unstable or difficult to prepare. researchgate.net Copper catalysts have been shown to mediate the chemoselective acylation of benzimidazoles with phenylacetic acids, offering another potential route. rsc.org

An efficient pathway for the synthesis of related aminobenzophenones involves the initial N-acylation of aniline (B41778) derivatives with 4-fluorobenzoyl chloride, which proceeds readily without a catalyst, followed by a copper-triflate-catalyzed Friedel–Crafts reaction. researchgate.net While this is for a different final structure, the initial N-acylation step highlights the reactivity of the acyl chloride.

Table 1: Selected Conditions for N-Acylation of Heterocycles

Acylating Agent Catalyst/Base Solvent Key Features
4-Fluorobenzoyl Chloride Base (e.g., Triethylamine) Aprotic Solvent (e.g., DCM) Standard, high-yielding method. researchgate.netreddit.com
Phenylacetic Acids CuBr / Pyridine Not specified Chemoselective N-acylation. rsc.org
Carboxylic Acids DCC / DMAP Not specified Carbodiimide-mediated coupling. researchgate.net

Cyclization Strategies and Multicomponent Reactions

Modern synthetic chemistry often favors multicomponent reactions (MCRs) for their efficiency, as they allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov The synthesis of benzimidazole derivatives can be achieved through one-pot, three-component reactions involving an aldehyde, o-phenylenediamine, and an oxidizing agent, sometimes under the influence of a catalyst. beilstein-journals.org Such a strategy could conceivably be adapted to form this compound directly, although this would represent a more novel approach.

Other cyclization strategies involve the intramolecular N-arylation of amidine structures, often catalyzed by copper or palladium, to form the benzimidazole ring. nih.govrsc.org A one-pot acylation-cyclization of N-arylamidoximes has also been reported as a facile route to benzimidazoles, demonstrating the versatility of cyclization approaches in building this heterocyclic core. nih.govacs.org

Catalytic Systems and Reaction Condition Optimization in Benzimidazole Synthesis

The synthesis of benzimidazoles has been significantly advanced by the development of diverse catalytic systems that improve yields, reduce reaction times, and promote more environmentally friendly conditions.

For the core condensation reaction, catalysts range from simple acids like p-toluenesulfonic acid to heterogeneous catalysts such as P2O5-SiO2, which can be used under solvent-free conditions. sid.irnih.gov Natural catalysts, including pomegranate peel powder, have also been reported as effective, highlighting a move towards green chemistry. nanobioletters.com Metal-based catalysts are also prevalent, with nano-Ni(II)/Y zeolite and ZnO nanoparticles being used to catalyze the condensation of o-phenylenediamines with aldehydes or orthoesters. nih.govresearchgate.net

In the context of N-acylation and related C-N bond formations, transition metals play a crucial role. Palladium-based catalysts are highly effective for regioselective N-arylbenzimidazole synthesis through cascade reactions. nih.gov Copper catalysts are widely used for both intramolecular Ullmann N-arylation to form the ring and for subsequent acylation reactions. rsc.orgrsc.orgresearchgate.net Molecular iodine has also been employed as an inexpensive, non-metal catalyst for the one-pot synthesis of disubstituted benzimidazoles in aqueous media. sphinxsai.com

Table 2: Overview of Catalytic Systems in Benzimidazole Synthesis

Catalyst Type Example(s) Reaction Step Advantages
Acid Catalyst p-Toluenesulfonic acid, HClO4–SiO2 Condensation Simple, effective, solvent-free options. nih.govbeilstein-journals.org
Heterogeneous P2O5-SiO2, ZnO-NPs, Nano-Ni(II) Condensation Recyclable, solvent-free conditions, high yields. sid.irnih.govresearchgate.net
Natural Catalyst Pomegranate Peel Powder Condensation Green, inexpensive, mild conditions. nanobioletters.com
Organocatalyst L-Proline Condensation Environmentally benign, operates in aqueous media. ijrar.org
Transition Metal Pd(tBuBrettPhos), CuI, Cu(OAc)2 N-Arylation, Acylation High regioselectivity, efficient C-N coupling. rsc.orgnih.govresearchgate.net

Advanced Purification and Isolation Techniques for N-Acylated Heterocycles

The final stage in any synthetic sequence is the purification and isolation of the target compound to ensure high purity. For N-acylated heterocycles like this compound, standard laboratory techniques are typically effective.

After the reaction is complete, a typical workup procedure involves quenching the reaction, followed by extraction with an organic solvent. The organic layers are then washed with aqueous solutions, such as sodium bicarbonate to remove acidic impurities, and brine, before being dried over an agent like magnesium sulfate (B86663) or sodium sulfate. researchgate.net

The primary methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) is an effective method for obtaining highly crystalline, pure solids. nanobioletters.comresearchgate.net For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. A solvent system with appropriate polarity, often a mixture of hexane (B92381) and ethyl acetate, is used to elute the components, allowing for the isolation of the desired product in a pure form. researchgate.netnih.govacs.orgmdpi.com The purity of the final compound is then confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic methods is indispensable for the unambiguous structural confirmation and purity assessment of this compound. While specific experimental data for this exact compound is not extensively available in the public domain, the following sections detail the expected analytical methodologies and data based on the characterization of structurally similar benzimidazole derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are crucial for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole and the 4-fluorobenzoyl moieties. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on the benzimidazole ring would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the aromatic ring current. The protons on the 4-fluorobenzoyl group would also resonate in the aromatic region, with their multiplicity and coupling constants providing information about their relative positions. The fluorine atom would induce splitting in the signals of adjacent protons, a characteristic feature that aids in assignment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The spectrum for this compound would be expected to display signals for the carbonyl carbon, the carbons of the benzimidazole ring, and the carbons of the 4-fluorophenyl ring. The carbonyl carbon typically appears significantly downfield (δ > 160 ppm). The presence of the electronegative fluorine atom would influence the chemical shifts of the carbons in the 4-fluorobenzoyl ring, with the carbon directly attached to the fluorine showing a characteristic large coupling constant (¹JCF).

Expected ¹H and ¹³C NMR Data:

While specific data for the target compound is not available, the following table presents expected chemical shift ranges based on analogous compounds like 2-(4-fluorophenyl)-1H-benzo[d]imidazole and other N-acylated benzimidazoles. nih.govarabjchem.org

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Benzimidazole H-4/H-77.80 - 8.20110.0 - 120.0
Benzimidazole H-5/H-67.30 - 7.60120.0 - 130.0
Benzimidazole C-2-~145.0
Benzimidazole C-3a/C-7a-130.0 - 145.0
4-Fluorobenzoyl H-2'/H-6'7.90 - 8.30128.0 - 132.0 (d, JCF ≈ 8-10 Hz)
4-Fluorobenzoyl H-3'/H-5'7.10 - 7.40115.0 - 117.0 (d, JCF ≈ 21-23 Hz)
4-Fluorobenzoyl C-1'-130.0 - 135.0 (d)
4-Fluorobenzoyl C-4'-163.0 - 167.0 (d, ¹JCF ≈ 250 Hz)
Carbonyl C=O-165.0 - 170.0

Note: The assignments are predictive and based on data from similar structures. 'd' denotes a doublet due to carbon-fluorine coupling.

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₄H₉FN₂O), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 240.07. The fragmentation pattern would be characteristic of the molecule's structure, with expected fragments corresponding to the loss of the 4-fluorobenzoyl group (m/z 123) to give the benzimidazole cation (m/z 117), and the 4-fluorophenyl cation (m/z 95).

Expected Mass Spectrometry Data:

Fragment Ion Structure Expected m/z
[M]⁺[C₁₄H₉FN₂O]⁺240.07
[M - C₇H₄FO]⁺[C₇H₅N₂]⁺117.05
[C₇H₄FO]⁺4-Fluorobenzoyl cation123.02
[C₆H₄F]⁺4-Fluorophenyl cation95.03

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the benzoyl group. The C-N stretching vibrations of the benzimidazole ring would likely appear in the 1300-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-F stretching vibration of the fluorobenzoyl group would typically be found in the 1100-1250 cm⁻¹ region.

Expected Infrared Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Carbonyl C=OStretching1680 - 1700
Aromatic C=CStretching1450 - 1600
Benzimidazole C-NStretching1300 - 1400
C-FStretching1100 - 1250

Chromatographic techniques are essential for the purification of the synthesized this compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to determine the purity of the product. A suitable solvent system, typically a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, would be developed to achieve good separation of the product from any starting materials or byproducts. The spots can be visualized under UV light.

Column Chromatography: For the purification of larger quantities of the compound, column chromatography is the preferred method. Silica gel is commonly used as the stationary phase. The crude product is loaded onto the column and eluted with an appropriate solvent system, similar to that used for TLC, to isolate the pure this compound. Fractions are collected and analyzed by TLC to identify those containing the pure product. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used for the final purity assessment of the compound. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to improve peak shape. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. nih.gov

Computational and Theoretical Studies on 1 4 Fluorobenzoyl 1h 1,3 Benzodiazole and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of a compound's behavior at the molecular level.

Density Functional Theory (DFT) Applications in Conformer Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of molecules. mdpi.comnih.gov For a flexible molecule like 1-(4-FLUOROBENZOYL)-1H-1,3-BENZODIAZOLE, which has rotational freedom around the bond connecting the benzoyl group and the benzimidazole (B57391) ring, multiple conformations are possible. DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), can be used to determine the optimized geometries of these conformers and their relative stabilities. mdpi.comresearchgate.net The analysis typically involves identifying the global minimum energy conformer, which is the most stable arrangement of the atoms, as well as other low-energy conformers that may be present in equilibrium. The results of these calculations, including bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional picture of the molecule's structure. Theoretical vibrational frequency calculations are also performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.govscirp.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, which are prone to nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would likely show negative potential localized around the electronegative oxygen and fluorine atoms of the 4-fluorobenzoyl group, as well as the nitrogen atoms of the benzimidazole ring. nih.govresearchgate.net Conversely, positive potential would be expected around the hydrogen atoms. nih.gov This information is crucial for predicting how the molecule might interact with biological receptors or other reactants. scirp.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability. mdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For benzimidazole and related heterocyclic systems, the HOMO-LUMO gap is a critical parameter for assessing their potential biological activity. researchgate.net For instance, a study on benzothiazole (B30560) derivatives found that the HOMO-LUMO energy gaps were in the range of 4.46–4.73 eV. mdpi.com The distribution of the HOMO and LUMO across the molecular framework provides further insight into the regions of the molecule that are most likely to be involved in electron transfer processes. rsc.org

Compound ClassHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Reference
Benzothiazole Derivative 1-6.5-1.774.73 mdpi.com
Benzothiazole Derivative 2-6.6-1.94.7 mdpi.com
Benzothiazole Derivative 3-6.7-2.14.6 mdpi.com
Benzothiazole Derivative 4-6.8-2.344.46 mdpi.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as an enzyme or a DNA molecule. wjarr.combohrium.com

Investigation of Binding Affinities with Biological Macromolecules (e.g., Enzymes, DNA)

Molecular docking simulations can be employed to investigate the binding affinity of this compound and its derivatives with various biological macromolecules. For example, benzimidazole derivatives have been studied for their potential to inhibit enzymes like human topoisomerase I or to interact with DNA. bohrium.comnih.gov The docking process involves placing the ligand into the binding site of the macromolecule and calculating a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). researchgate.net A lower binding energy generally indicates a more stable protein-ligand complex. These studies can help to identify which biological targets a compound is most likely to interact with, providing a basis for understanding its potential mechanism of action. nih.gov For instance, docking studies of benzimidazole-1,3,4-oxadiazole derivatives with the aromatase enzyme have been performed to evaluate their potential as anticancer agents. semanticscholar.org

LigandTarget ProteinBinding Energy (kcal/mol)Reference
Benzimidazole-1,3,4-oxadiazole Derivative 5aAromatase- semanticscholar.org
1-(4-(benzamido)phenyl)-3-arylurea Derivative 6gAromatase (3s7s)-8.6 researchgate.net
Benzothiazole Derivative SDZ3GABA-AT (1OHV)-121.56 (MolDock Score) wjarr.com
Benzothiazole Derivative SDZ4GABA-AT (1OHV)-118.98 (MolDock Score) wjarr.com

Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Beyond predicting binding affinity, molecular docking provides a detailed picture of the intermolecular interactions that stabilize the ligand-target complex. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking interactions. nih.gov For this compound, the carbonyl oxygen and the N-H group of the benzimidazole ring could act as hydrogen bond acceptors and donors, respectively. The aromatic rings can participate in π-π stacking and hydrophobic interactions with the amino acid residues in the binding pocket of a protein or with the bases of DNA. nih.govresearchgate.net The fluorine atom can also participate in specific interactions, including halogen bonding. Elucidating these key interactions is crucial for understanding the specificity of binding and for designing more potent and selective derivatives through structure-based drug design. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound and its analogues, MD simulations provide critical information on their conformational stability and the dynamics of their interaction with biological targets.

Researchers utilize MD simulations to understand how these molecules behave in a biological environment, such as in complex with a protein receptor. The simulation calculates the trajectory of each atom, revealing the flexibility of the molecule and the stability of its different conformations. For instance, a study on alkylated benzimidazole derivatives involved MD simulations to investigate the conformational search of the ligands. nih.gov This process typically involves heating the molecule to a high temperature and then gradually cooling it (annealing) multiple times to identify the lowest energy, and thus most stable, conformation. nih.gov

When studying the binding of benzimidazole derivatives to a target protein, MD simulations can reveal the stability of the ligand-protein complex. nih.gov Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg). A stable RMSD plot over the simulation time suggests that the protein-ligand complex has reached equilibrium and is stable. researchgate.net RMSF analysis helps to identify flexible regions of the protein upon ligand binding, while Rg provides insight into the compactness of the complex. researchgate.net For example, MD simulations have been used to confirm the stability of benzimidazole derivatives within the active site of enzymes like C. albicans Sterol 14α-demethylase (CYP51) and HIV reverse transcriptase. nih.govnih.gov These studies demonstrate that the compounds can maintain their structural integrity and key molecular interactions within the binding pocket. nih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations and Their Significance

ParameterDescriptionSignificance in Drug Design
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of the simulated molecule and a reference structure over time.Indicates the stability of the ligand-protein complex. A low and stable RMSD suggests a stable binding mode.
Root-Mean-Square Fluctuation (RMSF) Measures the deviation of each atom from its average position during the simulation.Highlights flexible and rigid regions of the protein upon ligand binding, which can be important for function.
Radius of Gyration (Rg) Represents the root mean square distance of the atoms from their common center of mass.Provides information on the overall compactness of the protein or protein-ligand complex.
Hydrogen Bonds The number and duration of hydrogen bonds formed between the ligand and the protein.Key indicators of binding affinity and specificity. Stable hydrogen bonds contribute significantly to the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are essential for predicting the biological activity of chemical compounds based on their molecular structures. These models establish a mathematical relationship between the chemical structure and biological activity, enabling the prediction of the activity of new, unsynthesized compounds. nih.gov

For benzimidazole derivatives, QSAR models have been developed for a wide range of activities, including antimicrobial, anticancer, and antitubercular effects. nih.govijpsr.comscirp.org The process involves several key steps: data collection of compounds with known activities, calculation of molecular descriptors, development of a correlation model using statistical methods, and model validation. nih.gov

Various molecular descriptors are used in QSAR studies, which can be categorized as physicochemical, electronic, steric, and structural. nih.gov Examples include lipophilicity (LogP), polarizability, chemical potential, and bond lengths. scirp.org Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly employed to build the QSAR models. ijpsr.comscirp.orgbiointerfaceresearch.com

For instance, a QSAR study on benzimidazole derivatives as antitubercular agents revealed that descriptors such as SsOHcount, Ipc Average, Delta AlphaA, Delta AlphaB, and chi6chain are directly proportional to the antitubercular activity. ijpsr.com Another study on the inhibition of Mycobacterium tuberculosis found that high values of chemical potential and lipophilicity, along with low values of polarizability, would improve the antitubercular activity. scirp.org The predictive power of these models is assessed using statistical parameters like the coefficient of determination (R²), cross-validation coefficient (Q²), and Fischer's F-test value. scirp.org A high R² value indicates a good correlation between the predicted and experimental activities. nih.gov

Table 2: Common Descriptors Used in QSAR Models for Benzimidazole Derivatives

Descriptor TypeExample DescriptorInfluence on Biological Activity
Physicochemical Lipophilicity (LogP)A positive correlation often suggests that higher lipophilicity enhances activity, potentially by improving cell membrane permeability. scirp.org
Electronic Chemical Potential (μ)A positive coefficient indicates that higher chemical potential is favorable for the desired biological activity. scirp.org
Electronic Polarizability (α)A negative coefficient suggests that lower polarizability is beneficial for activity. scirp.org
Geometric Bond Length (e.g., C=N)Can be directly or inversely proportional to activity depending on the specific interaction with the target. scirp.org
Topological Wiener Index (W), Balaban Index (J)Describe the branching and shape of the molecule, which can influence how it fits into a receptor's binding site.

Structure-Activity Relationship (SAR) Analysis from a Computational Perspective

Structure-Activity Relationship (SAR) analysis provides insights into how different functional groups and structural modifications on a core scaffold, such as the benzimidazole ring, influence biological activity. nih.gov From a computational perspective, SAR is often explored through molecular docking and by comparing the activities of a series of related compounds. nih.gov

For the benzimidazole scaffold, substitutions at the N-1, C-2, C-5, and C-6 positions have been shown to significantly impact its pharmacological properties. nih.gov For this compound, the key positions for modification would be the benzimidazole ring and the 4-fluorobenzoyl moiety.

Computational SAR studies often involve docking a series of analogues into the active site of a target protein to understand how different substituents affect binding affinity and interactions. For example, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the benzimidazole ring, influencing its ability to form hydrogen bonds or other interactions with the receptor. nih.gov

A review of benzimidazole derivatives highlights that:

Substitution at the N-1 position with various alkyl or aryl groups can modulate activity. nih.gov

The C-2 position is a common site for introducing diverse substituents, and the nature of this group is often a primary determinant of the compound's biological profile. nih.gov

Modifications at the C-5 and C-6 positions of the benzimidazole ring can also fine-tune the activity. For instance, the introduction of a nitro group at the 6-position has been shown to be more active in some cases than electron-donating groups. nih.gov

In the context of this compound, the 4-fluorobenzoyl group at the N-1 position is a significant structural feature. The fluorine atom, being highly electronegative, can influence the electronic distribution of the entire molecule and may participate in specific interactions with the target protein, such as halogen bonds.

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is much faster and more cost-effective than traditional high-throughput screening. For this compound, virtual screening can be employed to discover novel analogues with improved activity or other desirable properties.

The process typically starts with a known active compound or the 3D structure of the target protein. In ligand-based virtual screening, a library of compounds is searched for molecules that are structurally similar to a known active ligand. nih.gov In structure-based virtual screening, compounds from a library are docked into the binding site of the target protein, and their binding affinities are calculated and ranked. nih.gov

Virtual libraries of benzimidazole derivatives can be designed and screened to explore a vast chemical space. For example, a library can be created by systematically varying the substituents at different positions of the benzimidazole scaffold and the N-benzoyl group. These virtual compounds can then be subjected to docking studies and ADME (absorption, distribution, metabolism, and excretion) predictions to filter for the most promising candidates. nih.gov

Studies have shown the successful application of virtual screening to identify new benzimidazole-based inhibitors for various targets. nih.govresearchgate.net For instance, a ligand-based virtual screening using the benzimidazole scaffold led to the identification of new trypanocidal agents. nih.gov The identified hits from virtual screening can then be synthesized and tested experimentally, significantly streamlining the drug discovery process. researchgate.net

Biological Activity and Molecular Mechanisms of 1 4 Fluorobenzoyl 1h 1,3 Benzodiazole in Research Models

General Methodologies for In Vitro Biological Activity Assessment

The evaluation of the biological activity of novel chemical entities, such as benzimidazole (B57391) derivatives, is a cornerstone of medicinal chemistry research. nih.govfrontiersin.org In vitro assessment provides the initial, crucial data on a compound's potential efficacy and spectrum of activity. Common methodologies employed for compounds within the benzimidazole class involve a variety of standardized assays.

For antimicrobial testing, the broth microdilution method is a frequently used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound. nih.gov This method involves preparing serial dilutions of the test compound in a liquid growth medium, which is then inoculated with a standardized concentration of the target microorganism. The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism after an incubation period. semanticscholar.org Similarly, the agar (B569324) dilution method can be employed, where the compound is incorporated into a solid agar medium before the inoculation of bacterial strains. semanticscholar.org

Another prevalent method is the disk diffusion technique. This involves placing paper discs impregnated with the test compound onto an agar plate that has been uniformly swabbed with a bacterial culture. The compound diffuses into the agar, and if it is effective against the bacteria, a clear zone of inhibition will form around the disc. The diameter of this zone is indicative of the compound's antibacterial potency. researchgate.net

For specific activities like antitubercular screening, specialized assays such as the Microplate Alamar Blue Assay (MABA) are often utilized. nih.gov This colorimetric assay uses an indicator dye that changes color in response to metabolic activity, allowing for a visual or spectrophotometric determination of bacterial growth inhibition. nih.gov

These methodologies form the foundation for assessing the potential of compounds like 1-(4-FLUOROBENZOYL)-1H-1,3-BENZODIAZOLE in a research setting, providing the preliminary data necessary for further investigation.

Research into Antitubercular Activity in Mycobacterial Strains

Tuberculosis remains a significant global health challenge, driven by the emergence of drug-resistant strains of Mycobacterium tuberculosis. nih.govnih.gov The development of new antitubercular agents is a critical area of research, and heterocyclic compounds like benzimidazoles are often investigated for their potential antimycobacterial activity. semanticscholar.orgjpionline.org

Evaluation against Mycobacterium tuberculosis H37Rv Strain

The H37Rv strain of Mycobacterium tuberculosis is the standard, drug-susceptible laboratory strain used for the initial screening of potential antitubercular compounds. nih.govresearchgate.net Research into the biological effects of novel compounds typically begins with assessing their ability to inhibit the growth of this particular strain.

A thorough review of the current scientific literature did not yield specific research data on the in vitro activity of this compound against the Mycobacterium tuberculosis H37Rv strain. While numerous studies have evaluated various substituted fluorobenzimidazoles and other benzimidazole derivatives for antitubercular properties, data for this specific molecule is not publicly available. semanticscholar.orgnih.gov

Studies on Multidrug-Resistant (MDR) Mycobacterial Strains

Multidrug-resistant tuberculosis (MDR-TB) refers to strains of M. tuberculosis that are resistant to at least the two most potent first-line anti-TB drugs. nih.gov The evaluation of new compounds against MDR strains is a vital step in the development of novel therapies. nih.gov

Following a comprehensive search of scientific databases, no specific studies detailing the evaluation of this compound against multidrug-resistant (MDR) mycobacterial strains were identified. Research on related benzimidazole structures has shown activity against resistant strains, highlighting the potential of this chemical class, but specific data for this compound is absent from the reviewed literature. semanticscholar.orgnih.govnih.gov

Investigation of Antibacterial Activity Against Specific Bacterial Species

The increasing prevalence of antibiotic resistance necessitates the search for new antibacterial agents with novel mechanisms of action. nih.gov Benzimidazole derivatives are a class of compounds that have been explored for their potential antibacterial properties against a range of pathogens. researchgate.netacgpubs.org

Activity against Gram-Positive Bacterial Strains

Gram-positive bacteria are characterized by a thick peptidoglycan cell wall and are responsible for a variety of human infections. Key examples include Staphylococcus aureus and Bacillus subtilis. acgpubs.orgmdpi.com

Specific data from in vitro studies on the antibacterial activity of this compound against Gram-positive bacterial strains is not available in the current body of scientific literature. While studies on fluorinated benzimidazole derivatives have shown activity against some Gram-positive species, these studies did not include the specific compound . nih.govacgpubs.org

Activity against Gram-Negative Bacterial Strains

Gram-negative bacteria possess a more complex cell envelope with an outer membrane, which can present a significant barrier to many antibiotics. nih.gov Pathogens such as Escherichia coli and Pseudomonas aeruginosa are common targets in antibacterial research. nih.gov

A review of published research indicates a lack of specific data regarding the in vitro antibacterial activity of this compound against Gram-negative bacterial strains. Studies on the broader class of fluorinated benzimidazoles have sometimes shown activity against Gram-negative bacteria, but specific results for this compound have not been reported. acgpubs.org

Exploration of Anticancer Research Potential in Cancer Cell Lines

Effects on Cell Proliferation and Viability in Research Models

No specific studies detailing the effects of this compound on the proliferation and viability of cancer cell lines have been identified. While research has been conducted on the antiproliferative activity of other benzimidazole-based scaffolds acgpubs.orgresearchgate.net, and compounds containing a fluorobenzoyl moiety linked to different heterocyclic cores like piperazine (B1678402) researchgate.net, data for the title compound is absent.

Induction of Apoptosis Pathways in In Vitro Systems

There is no available research data on the ability of this compound to induce apoptosis in in vitro systems. Studies have explored apoptosis induction by other heterocyclic structures, such as 1,4-benzothiazine analogs nih.gov and thiazole (B1198619) derivatives nih.gov, but these findings are not directly applicable to the specified compound.

Mechanistic Enzymatic Inhibition Studies

Monoamine Oxidase B (MAO-B) Inhibition

Specific data on the inhibition of Monoamine Oxidase B (MAO-B) by this compound is not found in the reviewed literature. Research into MAO-B inhibitors has focused on other molecular structures, including indole-based derivatives nih.govresearchgate.net and benzothiazole (B30560) derivatives doaj.orgresearchgate.net, without reporting on the specific benzodiazole .

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-1, COX-2)

There are no published studies evaluating the inhibitory effect of this compound on cyclooxygenase (COX) enzymes. The existing literature on COX inhibitors describes the activity of different classes of compounds, such as isoxazole (B147169) derivatives nih.gov, 1,4-benzoxazines rsc.org, and thiadiazole-based scaffolds nih.gov, but does not include data for the requested compound.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4B)

The potential for this compound to act as a phosphodiesterase (PDE) inhibitor, specifically targeting subtypes like PDE4B, has not been reported in scientific studies. While PDE4B is a recognized target for various conditions nih.govresearchgate.net, and numerous inhibitors have been developed mdpi.comresearchgate.net, there is no information linking this activity to this compound.

Receptor Binding and Ligand-Target Specificity Research

The investigation into the biological targets of compounds like this compound often employs a combination of computational and experimental methods to elucidate ligand-target interactions and specificity.

In-Silico Molecular Docking Studies: A primary approach in modern drug discovery is molecular docking, a computational technique used to predict the binding mode and affinity of a molecule to a specific protein target. nih.gov For benzimidazole derivatives, docking studies have been extensively used to investigate their interactions with various receptors. This method helps in identifying key amino acid residues within the protein's active site that are crucial for binding. nih.govplantarchives.org Common protein targets evaluated for related benzimidazole scaffolds include protein kinases, cyclooxygenase (COX) enzymes, and DNA gyrase, which are implicated in cancer and inflammation. plantarchives.orgnih.govijpsjournal.com For instance, studies on similar benzimidazole compounds have identified potential binding interactions with the active sites of CDK-8 and ER-alpha, both significant targets in oncology research. nih.gov

Competitive Binding Assays: Experimental validation of computational predictions is frequently achieved through competitive binding assays. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor. Research on C-benzoyl-1,2,3-triazole derivatives, which share the benzoyl moiety, utilized this method to test their ability to displace [3H]flunitrazepam from benzodiazepine (B76468) receptors on bovine brain membranes. nih.gov Such studies are crucial for quantifying the binding affinity (often expressed as an IC50 or Ki value) and determining the selectivity of the compound for a particular receptor subtype. The nature of substituents on the molecule, such as lipophilic groups, has been shown to significantly influence binding activity. nih.gov

These research approaches allow for the systematic screening and characterization of how compounds like this compound interact with biological macromolecules, providing a foundation for understanding their potential therapeutic effects and for further lead optimization. ijpsjournal.com

Antioxidant Research through Molecular Mechanisms (e.g., Radical Scavenging Assays)

The benzimidazole and triazole families, structurally related to this compound, are known to possess antioxidant properties. nih.gov Research in this area focuses on the ability of these compounds to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in numerous disease pathologies. The antioxidant capacity is typically evaluated using a panel of in vitro assays that measure different aspects of radical scavenging.

Molecular Mechanisms of Antioxidant Activity: The primary mechanism investigated is the compound's ability to donate a hydrogen atom or an electron to a stable free radical, thereby neutralizing it. This process is often evaluated through various radical scavenging assays. nih.govnih.gov The efficiency of this process is influenced by the chemical structure of the compound.

Common Radical Scavenging Assays: Several standardized methods are used to quantify antioxidant potential. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) assays are among the most common. mdpi.commdpi.com

DPPH Radical Scavenging Assay: This method uses the stable free radical DPPH, which has a deep violet color in solution. mdpi.com When an antioxidant compound donates a hydrogen atom or electron, the DPPH is reduced to a yellow-colored hydrazine, and the change in absorbance is measured spectrophotometrically. mdpi.commdpi.com

ABTS Radical Cation Scavenging Assay: In this assay, the ABTS radical cation (ABTS•+) is generated, which is blue in color. Antioxidants that can scavenge this radical cation cause a decolorization of the solution, which is also quantified by spectrophotometry. nih.gov

The results from these assays are often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the radicals. Studies on various triazole derivatives have demonstrated a wide range of antioxidant activities, highlighting how different substituents on the core structure can modulate this property. mdpi.com

Summary of Common Antioxidant Assays for Heterocyclic Compounds
Assay MethodPrincipleMeasurementReference
DPPH Radical ScavengingA compound donates a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.Decrease in absorbance at ~517 nm. nih.govmdpi.com
ABTS Radical Cation ScavengingA compound scavenges the pre-formed ABTS radical cation, leading to a loss of its blue color.Decrease in absorbance at ~734 nm. nih.govmdpi.com
Ferric Reducing Antioxidant Power (FRAP)Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.Formation of a blue-colored Fe²⁺-TPTZ complex, measured by absorbance. nih.gov

Antifungal Research Approaches in Fungal Strains

The benzimidazole scaffold is the basis for several established antifungal agents, and novel derivatives are continuously being explored for their potential to combat fungal infections. mdpi.com The presence of a fluorine atom in a molecule is known to often enhance biological activity, including antifungal efficacy, due to its high electronegativity and ability to form strong bonds. nih.gov

Screening Against Pathogenic Fungi: Research on the antifungal properties of this compound and its analogs involves screening against a panel of clinically relevant fungal strains. The most common opportunistic fungal pathogens used in these studies include Candida species (e.g., Candida albicans, Candida glabrata) and filamentous fungi like Aspergillus species (e.g., Aspergillus fumigatus, Aspergillus niger). nih.govmdpi.com

Determination of Minimum Inhibitory Concentration (MIC): The standard method for quantifying in vitro antifungal activity is the determination of the Minimum Inhibitory Concentration (MIC). This is defined as the lowest concentration of the compound that prevents visible growth of a microorganism after a specific incubation period. semanticscholar.org Broth microdilution methods, as recommended by clinical standards institutes, are typically employed for this purpose. nih.gov

Research on fluorinated benzimidazoles has shown promising results. For example, some derivatives have demonstrated significant activity against C. albicans. acgpubs.org Structure-activity relationship (SAR) studies suggest that the position of the fluorine atom and the presence of other substituents can significantly impact the potency and spectrum of antifungal activity. nih.govacgpubs.org

Antifungal Activity of Representative Fluorinated Benzimidazole Derivatives
Compound TypeFungal StrainObserved Activity (MIC in µg/mL)Reference
2-(m-fluorophenyl)-benzimidazoleCandida parapsilosisSignificant activity reported acgpubs.orgacgpubs.org
Fluorinated benzimidazole derivativeCandida albicans78.125 acgpubs.org
Benzimidazole with 2,4-fluorinated benzyl (B1604629) ringCandida albicans16–32 nih.gov
Benzimidazole with 2,4-fluorinated benzyl ringAspergillus flavus16–32 nih.gov
Benzimidazole phenylhydrazone derivative (6f)Rhizoctonia solani1.20 (EC50) mdpi.com
Benzimidazole phenylhydrazone derivative (6f)Magnaporthe oryzae1.85 (EC50) mdpi.com

Structure Activity Relationship Sar and Rational Design Principles for 1 4 Fluorobenzoyl 1h 1,3 Benzodiazole Analogues

Influence of the 4-Fluorobenzoyl Moiety on Biological Profile and Target Interactions

The 4-fluorobenzoyl group attached to the N1 position of the benzimidazole (B57391) ring plays a significant role in modulating the molecule's physicochemical properties and biological activity. The introduction of a fluorine atom can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeability. researchgate.net The electron-withdrawing nature of the fluorine atom on the benzoyl ring can influence the electronic environment of the entire molecule, potentially affecting its binding affinity to biological targets. acgpubs.org

The position of the fluorine atom on the benzoyl ring is a critical determinant of activity. Studies on related fluorinated benzimidazole derivatives have shown that the position of the fluorine substituent on a phenyl ring can lead to different compound-target binding affinities. acgpubs.org For instance, in a series of 2-(fluorophenyl)-benzimidazole derivatives, meta-fluoro substitution resulted in potent activity against certain bacterial strains. acgpubs.org The 4-fluoro substitution, being at the para position, is expected to exert a distinct electronic and steric influence compared to ortho or meta substitutions. This can affect interactions with target proteins, where the fluorine atom may act as a hydrogen bond acceptor, thereby enhancing binding affinity. researchgate.net

The benzoyl moiety itself provides a critical linkage and spatial orientation for the phenyl ring. In some N-substituted benzimidazole derivatives, the presence of an N-benzyl group has been shown to be important for pharmacological effects. researchgate.net While a benzoyl group is structurally different, it similarly positions an aromatic ring relative to the benzimidazole core, which can be crucial for interaction with hydrophobic pockets in target enzymes or receptors.

Impact of Substituent Variations on the Benzimidazole Nucleus

The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, and substitutions at its various positions (C2, C5, and C6) are known to significantly impact the biological profile of the resulting analogues. nih.govnih.gov

C5 and C6-Positions: The C5 and C6 positions of the benzimidazole ring are also key sites for structural modification. The introduction of electron-withdrawing groups, such as a chloro or nitro group, at these positions has been shown to enhance the antimicrobial and anticancer activities of some benzimidazole derivatives. researchgate.net For instance, a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives revealed that these substituents led to potent antibacterial activity. researchgate.net Conversely, the presence of a methyl group at the 5-position has been found to enhance the antifungal activity of certain fluorinated benzimidazole derivatives. acgpubs.org These substitutions can modulate the electronic properties of the benzimidazole ring system and provide additional points of interaction with biological targets.

The following table summarizes the effect of substitutions on the benzimidazole nucleus in related compounds:

Position of SubstitutionSubstituentObserved Effect on Biological ActivityReference
C22-HydroxyphenylIncreased topoisomerase I inhibition and cytotoxicity nih.gov
C5ChloroEnhanced antibacterial and anticancer activity researchgate.net
C5MethylEnhanced antifungal activity acgpubs.org
C6NitroEnhanced antibacterial and anticancer activity researchgate.net

Modulation of Activity through Linker Chemistry and Scaffold Modifications

The nature of the chemical linker connecting different pharmacophoric elements and modifications to the core scaffold are established strategies for modulating biological activity.

Linker Chemistry: In the context of 1-(4-fluorobenzoyl)-1H-1,3-benzodiazole, the carbonyl group of the benzoyl moiety acts as a linker. Altering this linker, for instance, by replacing the carbonyl with a methylene (B1212753) group (to create a benzyl (B1604629) linkage), would significantly change the molecule's conformation and electronic properties, likely leading to a different biological activity profile. nih.gov Studies on other benzimidazole series have shown that the length and flexibility of a linker between the benzimidazole core and another functional group can be inversely related to anti-inflammatory activity. mdpi.com

Scaffold Modifications: Scaffold hybridization, where the benzimidazole core is fused with other heterocyclic rings, is a powerful strategy to create novel chemical entities with potentially enhanced biological activities. rsc.orgresearchgate.net For example, the synthesis of benzimidazo[1,5-a]imidazole and benzimidazo[1,2-c]thiazole scaffolds has led to potent antiproliferative agents. rsc.orgresearchgate.net These modifications create a more rigid and complex ring system that can explore different binding interactions within a target's active site. rsc.org Such scaffold hopping and modification can lead to compounds with improved affinity, selectivity, and pharmacokinetic properties.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. pharmacophorejournal.comnih.govyoutube.com For a series of this compound analogues, a pharmacophore model would typically include features such as hydrogen bond acceptors (the fluorine atom and the carbonyl oxygen), hydrogen bond donors (if any substituents on the benzimidazole ring possess them), aromatic rings, and hydrophobic regions. researchgate.net

Once a pharmacophore model is established and validated, it can be used for virtual screening of chemical databases to identify new compounds with the desired structural features. pharmacophorejournal.com This is a key component of lead optimization, where the goal is to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can be employed in conjunction with pharmacophore modeling to develop predictive models that correlate the structural properties of compounds with their biological activities. nih.govresearchgate.net For instance, a 3D-QSAR model for a series of benzimidazole-based agonists identified hydrophobic features and aromatic rings as crucial for activity. researchgate.net Such models can guide the rational design of new analogues by predicting their activity before synthesis, thus saving time and resources. youtube.com

Lead optimization for this compound analogues would involve systematically modifying the substituents on both the benzoyl and benzimidazole rings to enhance interactions with the target, as predicted by the pharmacophore and QSAR models. This iterative process of design, synthesis, and biological evaluation is fundamental to modern drug discovery.

Design of Molecular Probes for Target Validation

Molecular probes are essential tools for target validation and studying biological processes. nih.gov Designing a molecular probe from the this compound scaffold would involve incorporating a reporter group, such as a fluorescent tag, without significantly disrupting the compound's ability to bind to its biological target.

The design process typically involves identifying a position on the molecule that is not critical for target interaction, often referred to as a "vector" for linker attachment. SAR data is invaluable in this process. For example, if substitutions at the C5 or C6 position of the benzimidazole ring are well-tolerated without loss of activity, this could be an ideal site to attach a linker connected to a fluorophore.

The choice of linker is also critical; it must be of appropriate length and flexibility to allow the fluorophore to be exposed to the external environment while the core molecule is bound to its target. The fluorophore itself should have suitable photophysical properties, such as high quantum yield and emission in a range that is compatible with biological imaging. nih.gov These fluorescently labeled analogues can then be used in techniques like fluorescence microscopy to visualize the subcellular localization of the target protein, or in binding assays to quantify target engagement in living cells.

Future Directions and Emerging Research Avenues for 1 4 Fluorobenzoyl 1h 1,3 Benzodiazole Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The traditional synthesis of benzimidazole (B57391) derivatives often involves harsh reaction conditions, long reaction times, and the use of toxic solvents, which are environmentally detrimental. mdpi.comijarsct.co.in The future of synthesizing 1-(4-FLUOROBENZOYL)-1H-1,3-BENZODIAZOLE will prioritize the principles of green chemistry, aiming for methodologies that are not only efficient but also sustainable and cost-effective. ijarsct.co.inchemmethod.com

Key areas of development include:

Microwave-Assisted Synthesis: This technique has gained popularity for its ability to dramatically reduce reaction times from hours to minutes or seconds, often leading to higher yields and product purity. ijarsct.co.inrjptonline.org Applying microwave irradiation to the condensation reaction between an appropriate o-phenylenediamine (B120857) precursor and 4-fluorobenzoyl chloride or a related derivative could offer a more efficient route to the target compound.

Use of Green Solvents and Catalysts: Research is moving towards replacing conventional toxic solvents with greener alternatives. A novel approach involves the use of Deep Eutectic Solvents (DES), which can act as both the reaction medium and a reagent, simplifying the work-up procedure. nih.gov Furthermore, the development and application of reusable, non-toxic catalysts, such as ZnO nanocrystals or various Lewis acids, can replace less environmentally friendly options. mdpi.comrsc.org

Table 1: Comparison of Conventional vs. Emerging Synthetic Methodologies for Benzimidazoles
ParameterConventional MethodsEmerging Green Methods
Reaction TimeOften long (hours to days) mdpi.comSignificantly shorter (minutes to hours) nih.govrjptonline.org
Energy ConsumptionHigh (prolonged heating) ijarsct.co.inLower (e.g., microwave irradiation) rjptonline.org
SolventsOften toxic and hazardous mdpi.comGreener alternatives, deep eutectic solvents, or solvent-free conditions nih.gov
CatalystsMay be toxic, non-recoverable mdpi.comOften reusable, eco-friendly (e.g., ZnO NPs, various Lewis acids) mdpi.comrsc.org
YieldsVariableOften high to excellent nih.gov
Work-upCan be complex ijpsm.comOften simpler and more straightforward nih.gov

Integration of Advanced Biophysical Techniques for Binding Characterization

A deep understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. Future research will increasingly rely on a suite of advanced biophysical techniques to precisely characterize these binding events. nih.govresearchgate.net These methods provide critical data on binding affinity, kinetics, and thermodynamics, which are essential for optimizing lead compounds.

Promising techniques include:

Isothermal Titration Calorimetry (ITC): ITC is a powerful tool that directly measures the heat released or absorbed during a binding event. osu.edu In a single experiment, it can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between the compound and its target protein, providing a complete thermodynamic profile of the binding process. osu.eduresearchgate.netnih.gov This level of detail is invaluable for understanding the forces driving the interaction.

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique that monitors molecular interactions at a sensor surface. nih.govdergipark.org.tr It is highly sensitive and can be used to determine the kinetics of binding, including the association (ka) and dissociation (kd) rate constants. youtube.com This information is critical for understanding how long a compound stays bound to its target, a key factor in its pharmacological effect.

Native Mass Spectrometry (MS): This technique allows for the study of intact protein-ligand complexes in the gas phase. acs.org It can be used to determine binding stoichiometry and specificity with high speed and sensitivity, even in complex biological systems. acs.org

Table 2: Advanced Biophysical Techniques for Characterizing Molecular Interactions
TechniqueKey Information ProvidedAdvantages
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry, enthalpy (ΔH), entropy (ΔS) osu.eduresearchgate.netProvides a complete thermodynamic profile; label-free, in-solution measurement. osu.edu
Surface Plasmon Resonance (SPR)Binding kinetics (ka, kd), binding affinity (Kd) youtube.comReal-time, label-free, high sensitivity, requires small sample volumes. nih.govyoutube.com
Native Mass Spectrometry (MS)Binding stoichiometry, specificity acs.orgHigh speed and sensitivity, applicable to complex systems. acs.org
Differential Scanning Fluorimetry (DSF)Protein thermal stability upon ligand binding nih.govHigh-throughput screening capability.

Discovery of New Biological Targets and Pathways Modulated by This Compound Class

The benzimidazole scaffold is known to interact with a wide array of biological targets, including enzymes and receptors. researchgate.net Its derivatives have shown activity against targets such as tubulin, vascular endothelial growth factor receptor (VEGFR), and poly (ADP-ribose) polymerase (PARP). researchgate.net A significant future research avenue for this compound will be the identification of novel biological targets and the elucidation of the pathways it modulates.

It has been noted that some benzimidazole-based drugs exhibit off-target effects, which suggests that this class of compounds may interact with more proteins than currently known. nih.gov For example, recent studies have identified glucose-6-phosphate dehydrogenase (G6PD) as a potential target for certain benzimidazole derivatives in glioma cells. mdpi.com Another study identified a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as positive allosteric modulators of the α1β2γ2 GABA-A receptor. nih.gov

Future research strategies to uncover new targets will include:

Targeted Screening: Systematically testing the compound against panels of known enzyme and receptor families to identify unexpected interactions.

Proteomics Approaches: Utilizing techniques like affinity chromatography-mass spectrometry to "fish" for binding partners from cell lysates.

Phenotypic Screening: Observing the effects of the compound on cell behavior and then working backward to identify the molecular target responsible for that effect.

Exploration of the Compound as a Chemical Probe in Cell Biology Research

Chemical probes are small molecules used to study and manipulate biological systems. Given that many benzimidazole derivatives are fluorescent, there is a significant opportunity to develop this compound as a chemical probe. researchgate.netnih.gov Its intrinsic fluorescence could be harnessed for imaging applications in living cells.

Future work in this area could involve:

Fluorescence Characterization: A thorough investigation of the compound's photophysical properties, including its absorption and emission spectra, quantum yield, and sensitivity to the cellular microenvironment. researchgate.net

Development of Ratiometric Probes: By analogy with benzothiazole-based probes, the this compound scaffold could be modified to create ratiometric fluorescent probes. nih.gov These probes exhibit a shift in their fluorescence wavelength upon binding to a target or in response to a specific cellular event, allowing for more quantitative and reliable imaging.

Live-Cell Imaging: Utilizing the developed probe to visualize the localization and dynamics of its biological target within living cells, providing valuable insights into cellular processes and disease mechanisms. nih.gov

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. youtube.com These powerful computational tools can analyze vast datasets to predict the properties of new molecules, accelerating the design-make-test-analyze cycle.

For this compound, AI and ML can be applied in several ways:

Q & A

Q. What are the recommended synthetic routes for 1-(4-fluorobenzoyl)-1H-1,3-benzodiazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation reactions between fluorinated benzoyl derivatives and heterocyclic precursors. For example, analogs like 2-(4-fluorophenyl)-1H-benzimidazole are synthesized via condensation of o-phenylenediamine with 4-fluorobenzaldehyde under acidic conditions (e.g., acetic acid) at 80–100°C . For 1-(4-fluorobenzoyl) derivatives, Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) is common, requiring inert atmospheres to prevent side reactions . Yield optimization often depends on stoichiometry, solvent choice (e.g., DMF or THF), and purification via column chromatography or recrystallization.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzoyl group integration) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • LogP measurement : Determined via shake-flask or HPLC methods to assess hydrophobicity (e.g., logP ~2.5–3.0), critical for predicting membrane permeability .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions, as seen in analogs like 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the fluorobenzoyl group’s electron-withdrawing effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from variations in:

  • Assay conditions : Differences in solvent (DMSO vs. aqueous buffer), pH, or incubation time.
  • Structural analogs : Subtle modifications (e.g., 4-fluorophenyl vs. 2-chlorophenyl) drastically alter target affinity .
  • Cell line specificity : Activity against leukemia cells (e.g., K562) but not solid tumors . Mitigate by standardizing protocols, validating with orthogonal assays (e.g., SPR for binding kinetics), and computational docking to compare binding modes .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
  • Cosolvents : Use cyclodextrins or PEG-based formulations to improve bioavailability .
  • Metabolic stability : Assess hepatic microsomal degradation and modify susceptible sites (e.g., fluorobenzoyl vs. methoxy substitution) .

Q. How does the fluorobenzoyl moiety influence structure-activity relationships (SAR) in related benzodiazoles?

Comparative studies show:

  • Electron-withdrawing effects : The 4-fluoro group enhances electrophilicity, improving interactions with nucleophilic residues in enzyme active sites .
  • Hydrophobic interactions : Fluorine increases logP, favoring membrane penetration but risking off-target binding .
  • Thermodynamic stability : Fluorine’s inductive effect stabilizes the amide bond, reducing metabolic cleavage .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show negligible effects?

Potential factors:

  • Conformational flexibility : Rigid analogs (e.g., spiro derivatives) may exhibit target selectivity, while flexible variants bind non-specifically .
  • Assay interference : Fluorescence quenching by the benzodiazole core may skew readouts in fluorometric assays .
  • Redox activity : The compound may act as a pro-oxidant in certain cell lines, confounding cytotoxicity results .

Methodological Recommendations

Parameter Recommendation Reference
Synthesis Use AlCl₃-catalyzed Friedel-Crafts acylation in dry DCM under N₂
Purification Gradient elution (hexane/EtOAc) on silica gel
Bioactivity Testing Include positive controls (e.g., doxorubicin) and solvent blanks
SAR Analysis Pair molecular docking (AutoDock Vina) with mutagenesis studies

Key Challenges and Future Directions

  • Target identification : Use CRISPR screening or affinity-based proteomics to map biological pathways .
  • Toxicity profiling : Assess hERG inhibition and genotoxicity early in development .
  • Multidisciplinary collaboration : Combine synthetic chemistry, biophysics, and in vivo models to bridge mechanistic gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.